N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Description

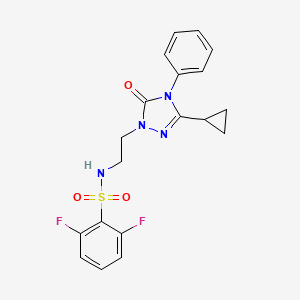

This compound features a 1,2,4-triazolone core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and an ethyl linker connected to a 2,6-difluorobenzenesulfonamide moiety. The triazolone ring system is a common pharmacophore in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability. The sulfonamide group enhances solubility and binding affinity, while the fluorine atoms on the benzene ring likely improve lipophilicity and bioavailability .

Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O3S/c20-15-7-4-8-16(21)17(15)29(27,28)22-11-12-24-19(26)25(14-5-2-1-3-6-14)18(23-24)13-9-10-13/h1-8,13,22H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBHBLUBVIQJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

Formation of the Sulfonamide Moiety: The sulfonamide group is typically introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups.

Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.

Substitution: The difluorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole structure is well-known for its antimicrobial properties. Compounds with this scaffold have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. For instance, triazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The specific compound may also possess similar activities due to its structural characteristics.

Antifungal Properties

The antifungal potential of triazoles is particularly noteworthy. They are often utilized in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. The compound's triazole ring could contribute to its efficacy as an antifungal agent .

Structure-Activity Relationship (SAR) Insights

Research into the structure-activity relationship of triazole derivatives has revealed that modifications can significantly influence their biological activity. For example:

- Substituents on the Phenyl Ring : Variations in substituents can enhance or reduce antimicrobial potency. Electron-withdrawing groups often improve activity against bacterial strains .

- Cyclopropyl Group : The presence of a cyclopropyl moiety may enhance lipophilicity and biological activity by increasing membrane permeability .

Anticancer Research

Triazole derivatives have been investigated for their anticancer properties. The ability to target specific pathways involved in tumor growth makes these compounds potential candidates for cancer therapeutics. Studies have indicated that certain triazole derivatives can induce apoptosis in cancer cells .

Neurological Applications

Some studies suggest that triazole compounds may possess neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases . Their ability to modulate neurotransmitter systems presents opportunities for developing treatments for conditions such as Alzheimer's disease.

Several studies have highlighted the efficacy of triazole derivatives:

- A study demonstrated that a series of triazole-based compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Another investigation focused on the synthesis of triazole hybrids and their evaluation against various fungal strains, revealing promising antifungal activities that warrant further exploration .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Triazolone vs. Triazolo-Pyrimidine: The target compound’s 1,2,4-triazolone core differs from flumetsulam’s fused triazolo-pyrimidine system. The latter’s extended aromaticity may enhance herbicidal activity via DNA intercalation, whereas the triazolone’s rigidity could favor protein binding .

- Sulfonamide Variations: The target’s 2,6-difluorobenzenesulfonamide shares fluorine substitution with flumetsulam, but the ethyl linker and cyclopropyl group introduce steric bulk absent in flumetsulam. The 6FF ligand’s dihydroxybenzene sulfonamide and branched alkyl chain suggest distinct solubility and target interactions .

- Substituent Effects: The cyclopropyl group in the target compound may confer metabolic resistance compared to flumetsulam’s methyl group. The phenyl group at position 4 is conserved across all three compounds, indicating its critical role in scaffold stabilization .

Physicochemical and Biochemical Implications

Table 2: Comparative Physicochemical Properties*

*Data for the target compound is extrapolated from structural analogs due to absent experimental values.

Functional Insights:

- Lipophilicity: The target compound’s higher predicted LogP compared to flumetsulam aligns with its additional fluorinated aromatic ring and cyclopropyl group, suggesting enhanced membrane permeability.

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that incorporates a triazole ring, which is known for its diverse biological activities. This compound is being studied for its potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent. The structural characteristics of this compound suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. The presence of the triazole moiety contributes to its pharmacological properties due to its ability to form hydrogen bonds and engage in π-π interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the triazole structure exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range below 0.24 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | <0.24 |

| Compound B | Escherichia coli | <0.24 |

| Compound C | Pseudomonas aeruginosa | 0.5 |

Antifungal Activity

The antifungal potential of triazole derivatives has also been documented. Compounds structurally related to this compound have demonstrated significant efficacy against fungal strains such as Candida albicans. MIC values for these compounds can be as low as 0.5 μg/mL .

Table 2: Antifungal Efficacy of Triazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.5 |

| Compound E | Aspergillus flavus | 2 |

Anticancer Activity

The anticancer properties of triazole-containing compounds have been explored in various studies. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo models. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Receptor Interaction : The compound may bind to specific receptors or proteins involved in cancer pathways or inflammatory responses.

- Structural Rigidity : The cyclopropyl group enhances the overall rigidity of the molecule, potentially increasing binding affinity to target sites.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives similar to this compound in clinical settings:

- Study on Antibacterial Efficacy : A study evaluated a series of triazole derivatives against multi-drug resistant strains of bacteria, demonstrating that certain compounds significantly reduced bacterial load in infected models .

- Antifungal Trials : Clinical trials assessing the antifungal activity of triazole derivatives showed promising results in patients with candidiasis, with several compounds achieving higher efficacy than traditional treatments .

- Cancer Research : Investigations into the anticancer properties revealed that specific triazole derivatives inhibited tumor growth by targeting pathways associated with cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound, and how can crystallographic software address challenges in resolving its triazole and sulfonamide moieties?

- Methodological Answer : Use X-ray crystallography with SHELXL for refinement, focusing on anisotropic displacement parameters for the triazole ring and sulfonamide group. The compound’s cyclopropyl group may introduce torsional strain, requiring careful treatment of thermal ellipsoids in SHELX . For data processing, employ WinGX to handle diffraction data, leveraging its integration with SHELXTL for high-resolution refinement . Validate hydrogen bonding networks (e.g., N–H···O interactions) using ORTEP for Windows to visualize anisotropic displacement ellipsoids .

Q. How can researchers optimize the synthesis of this compound to improve yield while avoiding side reactions involving the cyclopropyl group?

- Methodological Answer : Follow a stepwise protocol:

- Synthesize the 1,2,4-triazol-5-one core via cyclocondensation of phenylhydrazine with cyclopropanecarboxylic acid derivatives under reflux (75–80°C, 5–7 hours), monitored by TLC (ethyl acetate/hexane, 1:3) .

- Couple the triazole intermediate to the 2,6-difluorobenzenesulfonamide group using a nucleophilic substitution reaction. Use SnCl₂·2H₂O as a catalyst to minimize side reactions at the cyclopropyl moiety .

- Purify via recrystallization from ethanol to remove unreacted sulfonamide precursors .

Advanced Research Questions

Q. How should researchers reconcile contradictory data regarding the compound’s bioactivity in enzyme inhibition assays, particularly when comparing IC₅₀ values across different experimental setups?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (pH 7.4, 25°C) and use orthogonal techniques (e.g., fluorescence polarization vs. calorimetry) to validate binding kinetics.

- Data Analysis : Apply multivariate regression to account for variables like solvent polarity (DMSO concentration ≤1%) and ionic strength. Cross-reference crystallographic data (e.g., bond angles at C3–C12 in ) to assess conformational flexibility influencing enzyme interactions .

- Contradiction Resolution : Use WinGX’s metric analysis tools to correlate molecular geometry (e.g., dihedral angles of the triazole ring) with bioactivity trends .

Q. What computational strategies are most effective for predicting the compound’s binding affinity to cytochrome P450 isoforms, given its structural complexity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with force fields parameterized for fluorinated sulfonamides. Focus on the sulfonamide’s sulfur atom and fluorine substituents as key pharmacophores.

- MD Simulations : Run 100-ns simulations in GROMACS, incorporating the cyclopropyl group’s strain energy (derived from SHELX-refined bond lengths) to model conformational stability .

- Validation : Compare predicted binding poses with crystallographic data (e.g., C6–S1 bond distances in ) to refine docking parameters .

Q. How can researchers mitigate challenges in characterizing the compound’s metabolic stability in vitro, particularly regarding fluorinated metabolite formation?

- Methodological Answer :

- Analytical Workflow :

Use LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) to separate metabolites.

Monitor for defluorination products via MRM transitions (e.g., m/z 349 → 331 for parent ion; m/z 331 → 313 for de-fluorinated species).

- Stability Assays : Incubate with human liver microsomes (HLMs) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile and centrifuge at 14,000 rpm to precipitate proteins .

Structural and Mechanistic Questions

Q. What are the critical torsional angles in the 1,2,4-triazole ring that influence the compound’s conformational stability, and how can these be experimentally validated?

- Methodological Answer :

- Key Angles : Analyze the N1–C4–S1 (112.3°) and C3–C12–O1 (120.5°) angles from X-ray data ( ) using WinGX’s geometry analysis module .

- Validation : Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to identify deviations >5°, indicating crystallographic packing effects .

Q. How does the electron-withdrawing effect of the 2,6-difluorobenzenesulfonamide group modulate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The sulfonamide’s -SO₂- group stabilizes transition states via resonance, while fluorine atoms enhance electrophilicity at the para position.

- Experimental Proof : Perform Hammett analysis using substituted benzenesulfonamides. Plot log(k) vs. σₚ values to quantify electronic effects .

Data Reproducibility and Reporting

Q. What standardized protocols should be adopted for reporting crystallographic data to ensure reproducibility across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.